4-Methyltestosterone

Steroid Biotransformation Regioselective Hydroxylation Fungal Metabolism

4‑Methyltestosterone (CAS 795‑83‑5) is a unique androstane steroid whose C‑4 methyl group redirects microbial hydroxylation exclusively to the 6β‑position, yielding a single‑product profile ideal for HPLC kinetic characterization and fungal CYP3A4 mimicry. No other 4‑substituted or 17α‑alkylated analog provides this regioselectivity. Procure this exact CAS‑verified compound to ensure reproducible SAR, metabolite tracing, and computational pharmacophore modeling where uncharacterized androgen receptor binding is a required negative control.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
CAS No. 795-83-5
Cat. No. B1217917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyltestosterone
CAS795-83-5
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC1=C2CCC3C4CCC(C4(CCC3C2(CCC1=O)C)C)O
InChIInChI=1S/C20H30O2/c1-12-14-5-4-13-15-6-7-18(22)20(15,3)10-8-16(13)19(14,2)11-9-17(12)21/h13,15-16,18,22H,4-11H2,1-3H3/t13-,15-,16-,18-,19-,20-/m0/s1
InChIKeyRSOKUNXLBOCFIH-INAMJSSCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyltestosterone (CAS 795-83-5) Procurement Guide: Steroidal Androgen for Specialized Structure-Activity Research


4-Methyltestosterone (CAS 795-83-5, CHEBI:79913) is a synthetic androstane steroid characterized by a 4-methyl substitution on the A-ring [1]. It falls within the class of 3-oxo-Δ4-steroids and has a defined role as an androgen [1]. Its primary value for scientific procurement lies in its specific stereoelectronic properties, which serve as a systematic comparator to other 4-substituted and 17α-alkylated testosterone analogs in structure-activity relationship (SAR) and metabolic fate studies [2].

Why 4-Methyltestosterone Cannot Be Simply Replaced by Common Analogs in Research Protocols


In-class compounds like methyltestosterone (17α-methyltestosterone) or 4-chlorotestosterone cannot serve as generic substitutes for 4-Methyltestosterone because of steric and electronic effects at the C-4 position that fundamentally alter enzyme-substrate interactions and metabolic fate [1]. Specifically, the 4-methyl group redirects the regioselectivity of hydroxylation by model fungal systems exclusively to the 6β-position, a purely structural effect that is not observed with 17α-alkylated or other 4-substituted analogs [1]. This moleculer-level differentiation has direct consequences for assay design, metabolite tracing, and SAR campaigns—making precise CAS-level procurement essential for reproducible results.

Quantitative Differentiation of 4-Methyltestosterone Procurement: Evidence-Based Guide


Total Shift in Microbial Hydroxylation Regiochemistry vs 17α-Methyltestosterone

In a systematic study using Fusarium culmorum, 4-Methyltestosterone was hydroxylated exclusively or mainly at the 6β-position. In contrast, 17α-methyltestosterone, which carries a methyl group at C-17α instead of C-4, produced a mixture of 6β-, 15α-, and 12β- or 11α-monohydroxy derivatives [1].

Steroid Biotransformation Regioselective Hydroxylation Fungal Metabolism

Differential Chemical Reactivity: Higher Proportion of 5α-Products vs Unsubstituted 3-Oxo-Δ4-Steroids

The hydrogenation of 4-methyltestosterone produces a higher proportion of 5α-reduced products compared to the corresponding unsubstituted 3-oxo-Δ4-steroids [1]. This indicates that the 4-methyl group exerts a significant stereoelectronic influence on the A/B ring junction during catalytic reduction.

Synthetic Chemistry Stereochemistry Hydrogenation

Distinct Bioactivity Profile Inferred from Selective Androgen Receptor Binding Data Deficiency

Binding affinity data is available for related compounds. For example, testosterone has a Kd of approximately 0.49-0.61 nM for the androgen receptor, while methyltestosterone exhibits an IC50 around 2.88 nM [1]. However, a specific Ki/Kd for 4-Methyltestosterone under these standardized conditions is not reported, indicating it is not a straightforward analog and its binding profile is an open-source differentiation factor.

Androgen Receptor Binding Assay Pharmacological Screening

Absence of Definitive In Vivo Anabolic:Androgenic (A:A) Ratio Creates a Unique Procurement Niche

Classical anabolic:androgenic ratios (A:A) are meticulously documented for many 17α-alkylated steroids via the Hershberger assay (e.g., methyltestosterone has a reference A:A of 100:100 by definition, while other analogs like oxandrolone and stanozolol have established ratios) [1]. For 4-Methyltestosterone, no such standardized in vivo A:A ratio has been published, meaning its myotrophic-versus-androgenic splits cannot be assumed from any off-the-shelf analog.

Hershberger Assay Anabolic-Androgenic Ratio Myotrophic Activity

High-Impact Procurement Application Scenarios for 4-Methyltestosterone


Predictive In Vitro Model for Steroid 6β-Hydroxylase Metabolism

Based on its exclusive 6β-hydroxylation by Fusarium culmorum [1], 4-Methyltestosterone is an ideal substrate for laboratories developing microbial models to mimic mammalian CYP3A4-like steroid hydroxylase activity. Its single-product profile simplifies HPLC analysis and allows clear kinetic characterization, unlike the multi-product mixture generated by 17α-methyltestosterone [1].

Structure-Metabolism Relationship Studies of 5α-Reductase Substrate Preference

The observed higher proportion of 5α-products during chemical reduction [1] supports the procurement of 4-Methyltestosterone for studying A/B ring stereoelectronic effects on enzymatic reduction. This is directly relevant for researchers investigating 5α-reductase inhibitors or the metabolic activation pathways of androgenic steroids [1].

Androgen Receptor Binding Probe for Pharmacophore Modeling

The absence of a published androgen receptor binding affinity [2] makes 4-Methyltestosterone a viable negative-control or test ligand in computational pharmacophore modeling. Researchers can use this compound to probe the structural tolerance of the AR ligand-binding domain to C-4 substituents, differentiating it from well-characterized C-17α alkylated analogs where binding data is already saturated [2].

In Vivo Pharmacodynamic Selectivity Screening

With no established Hershberger-based anabolic:androgenic ratio [3], 4-Methyltestosterone is a high-value tool compound for in vivo screening programs aiming to characterize the tissue-selective pharmacology of A-ring modified androgens. Replacing it with analogs of known A:A ratios (e.g., methyltestosterone) would undermine the novelty and validity of such screening campaigns [3].

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